molecular formula C10H9ClN2O B13674918 2-Chloro-5-methoxy-4-methylquinazoline

2-Chloro-5-methoxy-4-methylquinazoline

Cat. No.: B13674918
M. Wt: 208.64 g/mol
InChI Key: WJJIJLXXWNGFLV-UHFFFAOYSA-N
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Description

2-Chloro-5-methoxy-4-methylquinazoline is a heterocyclic aromatic organic compound with the molecular formula C10H9ClN2O. This compound belongs to the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry. Quinazolines are characterized by a fused benzene and pyrimidine ring system, making them valuable scaffolds in drug discovery and development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-5-methoxy-4-methylquinazoline typically involves the reaction of 2-amino-5-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with methylamine to yield the desired quinazoline derivative. The reaction conditions often require anhydrous solvents and controlled temperatures to ensure high yields and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-5-methoxy-4-methylquinazoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-5-methoxy-4-methylquinazoline has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It serves as a lead compound in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of 2-Chloro-5-methoxy-4-methylquinazoline involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. The compound may also interfere with cellular signaling pathways, leading to altered cellular functions. These interactions are mediated by the quinazoline core, which can form hydrogen bonds and hydrophobic interactions with target proteins .

Comparison with Similar Compounds

  • 2-Chloro-4-methylquinazoline
  • 5-Methoxy-4-methylquinazoline
  • 2-Chloro-5-methylquinazoline

Comparison: 2-Chloro-5-methoxy-4-methylquinazoline is unique due to the presence of both chlorine and methoxy substituents, which can influence its reactivity and biological activity. Compared to other quinazoline derivatives, this compound may exhibit enhanced potency and selectivity in certain biological assays. The combination of these substituents can also affect its solubility and pharmacokinetic properties, making it a valuable candidate for drug development .

Properties

Molecular Formula

C10H9ClN2O

Molecular Weight

208.64 g/mol

IUPAC Name

2-chloro-5-methoxy-4-methylquinazoline

InChI

InChI=1S/C10H9ClN2O/c1-6-9-7(13-10(11)12-6)4-3-5-8(9)14-2/h3-5H,1-2H3

InChI Key

WJJIJLXXWNGFLV-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=NC(=N1)Cl)C=CC=C2OC

Origin of Product

United States

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